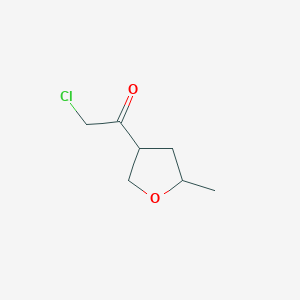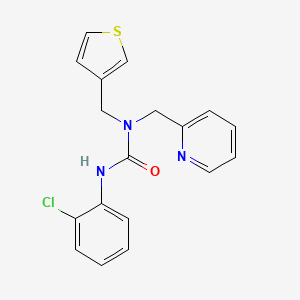
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known by the name of TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are a class of drugs that target specific enzymes known as kinases, which play a vital role in cell signaling pathways. TAK-659 has shown promising results in preclinical studies, and its potential applications in treating various diseases are being explored.
Mechanism Of Action
The mechanism of action of TAK-659 involves the inhibition of specific kinases that play a role in cell signaling pathways. The compound targets the activity of Bruton's tyrosine kinase (BTK), which is involved in the development and progression of various diseases. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity by TAK-659 leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
TAK-659 has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. TAK-659 has also been shown to reduce inflammation and improve symptoms in preclinical models of autoimmune diseases and inflammatory disorders. The compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a potential candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of TAK-659 is its specificity towards BTK, which makes it a potential candidate for the treatment of various diseases. The compound has a favorable pharmacokinetic profile, making it suitable for oral administration. However, one of the limitations of TAK-659 is its potential for off-target effects, which may limit its therapeutic applications. Further studies are needed to determine the safety and efficacy of the compound in humans.
Future Directions
There are various future directions that can be explored in the research of TAK-659. One of the potential applications of the compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine the safety and efficacy of the compound in humans and to optimize its pharmacokinetic properties. The development of TAK-659 as a therapeutic agent is an exciting area of research, and further studies are needed to explore its potential applications.
Synthesis Methods
The synthesis of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves a series of chemical reactions. The starting material for the synthesis is 2-chlorobenzaldehyde, which is reacted with 2-pyridinecarboxaldehyde to form the intermediate compound. The intermediate compound is then treated with thiophene-2-carboxylic acid and ammonium chloride to form the final product, 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various analytical techniques.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promising results in treating various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to inhibit the activity of specific kinases that are involved in the development and progression of these diseases. The compound has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for further development as a therapeutic agent.
properties
IUPAC Name |
3-(2-chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-6-1-2-7-17(16)21-18(23)22(11-14-8-10-24-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMGRXWTJZJEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2593505.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)
![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)
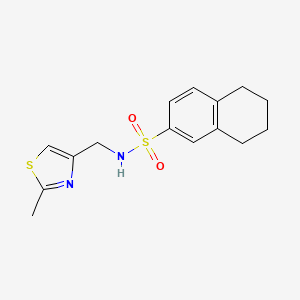
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2593518.png)
![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)
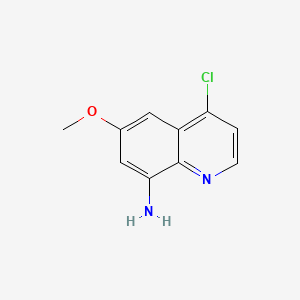
![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)
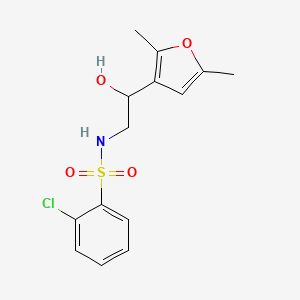
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)
